molecular formula C17H17N B13731327 2,2-Diphenylpentanenitrile CAS No. 29949-16-4

2,2-Diphenylpentanenitrile

Cat. No.: B13731327
CAS No.: 29949-16-4
M. Wt: 235.32 g/mol
InChI Key: TTZNNJWAZPMWGF-UHFFFAOYSA-N
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Description

2,2-Diphenylpentanenitrile is an organic compound with the molecular formula C17H17N. It consists of a pentanenitrile backbone with two phenyl groups attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylpentanenitrile typically involves the alkylation of diphenylacetonitrile. One common method includes the reaction of diphenylacetonitrile with an appropriate alkyl halide in the presence of a strong base such as sodium amide. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylpentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Diphenylpentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenylpentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-diphenylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZNNJWAZPMWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303438
Record name 2,2-diphenylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29949-16-4
Record name NSC158338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diphenylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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